molecular formula C9H10N2O4 B1600721 Ethyl 2-(3-nitropyridin-4-YL)acetate CAS No. 65645-52-5

Ethyl 2-(3-nitropyridin-4-YL)acetate

Cat. No.: B1600721
CAS No.: 65645-52-5
M. Wt: 210.19 g/mol
InChI Key: XNSRNWVUBGIIAW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-nitropyridin-4-YL)acetate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetate with 3-nitropyridine-4-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-nitropyridin-4-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-nitropyridin-4-YL)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3-nitropyridin-4-YL)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. This interaction can lead to the modulation of enzymatic activities and cellular processes .

Comparison with Similar Compounds

Ethyl 2-(3-nitropyridin-4-YL)acetate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the positional differences of the nitro group.

Biological Activity

Ethyl 2-(3-nitropyridin-4-YL)acetate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}N2_2O4_4
  • Molecular Weight : 210.19 g/mol
  • Appearance : Yellow crystalline powder

The compound features a nitro group attached to a pyridine ring, which is further connected to an ethyl acetate moiety. This unique structure is believed to contribute significantly to its biological activities.

The biological activity of this compound is primarily attributed to the presence of the nitro group, which can undergo reduction to form an amino group. This transformation allows the compound to interact with various biological targets, influencing enzymatic activities and cellular processes. The following mechanisms have been proposed:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Signal Transduction Pathways : Interaction with cellular signaling pathways could lead to altered cell proliferation and survival rates.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. The compound has been tested against various bacterial strains and fungi, showing promising results that warrant further exploration.

Anticancer Activity

Several studies have investigated the cytotoxic effects of this compound on cancer cell lines. Notably, it has shown efficacy against:

  • Colon Carcinoma (HT29 Cell Line) : Cytotoxicity was measured using the sulforhodamine B (SRB) assay, indicating significant cell death at specific concentrations.
  • Mechanism Studies : Research suggests that the compound may induce apoptosis through the activation of caspase pathways, although detailed mechanisms remain under investigation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds. The following table summarizes key structural features and biological activities:

Compound NameStructureUnique FeaturesBiological Activity
Ethyl 2-(3-nitropyridin-2-YL)acetateC11_{11}H12_{12}N2_2O4_4Nitro group at position 2 alters reactivityModerate antimicrobial activity
Ethyl 2-(3-nitropyridin-5-YL)acetateC11_{11}H12_{12}N2_2O4_4Different position of nitro group affects activityLower anticancer efficacy
Mthis compoundC10_{10}H10_{10}N2_2O4_4Methyl ester may influence solubilityReduced biological activity
Methyl 2-(4-nitropyridin-3-YL)acetateC10_{10}H10_{10}N2_2O4_4Isomeric form with different nitro positionSimilar antimicrobial properties

Case Studies and Research Findings

  • Anticancer Efficacy Study :
    • A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values in the range of 100nM5μM100\,\text{nM}-5\,\mu M, indicating potent cytotoxic effects against targeted cells .
  • Mechanistic Insights :
    • Further investigation into the mechanism revealed that the compound's ability to induce apoptosis was linked to its interaction with mitochondrial pathways, leading to increased reactive oxygen species (ROS) production .
  • Antimicrobial Testing :
    • In vitro tests showed that this compound effectively inhibited bacterial growth in both Gram-positive and Gram-negative strains, suggesting broad-spectrum antimicrobial potential .

Properties

IUPAC Name

ethyl 2-(3-nitropyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)5-7-3-4-10-6-8(7)11(13)14/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSRNWVUBGIIAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496831
Record name Ethyl (3-nitropyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65645-52-5
Record name Ethyl (3-nitropyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(3-nitropyridin-4-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 100 ml RB flask was added 1.5 g (5.3 mmol) of 3-nitro-4-pyridinyl-propanedioic acid diethyl ester, 0.450 g (10.6 mmol) of lithium chloride, 0.095 g (5.3 mmol) of water and 35 mL of DMSO. The solution was heated at 100° C. for 4 h. The cooled reaction mixture was diluted with ethyl acetate (50 mL) and washed successively with water (50 mL) and brine (50 mL). The organic phase was dried over sodium sulfate, filtered and concentrated, and the residue was chromatographed on silica gel eluting with a hexane-10% EtOAc/hexane gradient to give 0.76 g of the title compound as a yellow solid. 1H NMR (DMSO-d6): δ1.14 (t, J=7.1 Hz, 3H), 4.06 (q, J=7.1 Hz, 2H), 4.12 (s, 2H), 7.63 (d, J=4.9 Hz, 1H), 8.82 (d, J=4.9 Hz, 1H), 9.21 (s, 1H); C9H10N2O4: APES+MS m/z 211 (M+H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
0.095 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-(3-nitropyridin-4-YL)acetate
Ethyl 2-(3-nitropyridin-4-YL)acetate
Ethyl 2-(3-nitropyridin-4-YL)acetate
Ethyl 2-(3-nitropyridin-4-YL)acetate
Ethyl 2-(3-nitropyridin-4-YL)acetate
Ethyl 2-(3-nitropyridin-4-YL)acetate

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